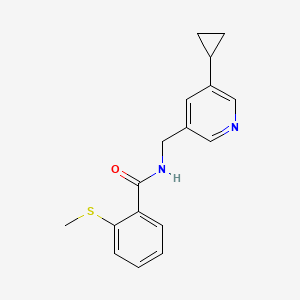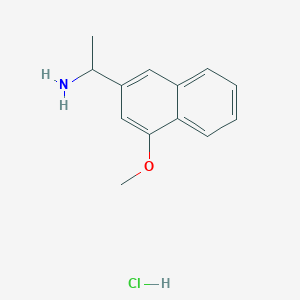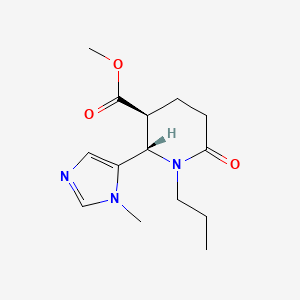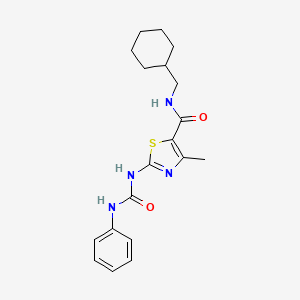
N-((5-cyclopropylpyridin-3-yl)methyl)-2-(methylthio)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- The cyclopropylpyridine intermediate is then reacted with a benzoyl chloride derivative to form the benzamide structure. This step often requires the presence of a base like triethylamine to facilitate the nucleophilic substitution reaction.
Methylthio Substitution
- Finally, the introduction of the methylthio group is accomplished through a substitution reaction using a suitable thiol reagent, such as methylthiol, under mild conditions to avoid degradation of the compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-cyclopropylpyridin-3-yl)methyl)-2-(methylthio)benzamide typically involves multiple steps:
-
Formation of the Cyclopropylpyridine Intermediate
- Starting with a pyridine derivative, a cyclopropyl group is introduced via cyclopropanation reactions. This can be achieved using reagents such as diazomethane or Simmons-Smith reagents under controlled conditions.
化学反応の分析
Types of Reactions
N-((5-cyclopropylpyridin-3-yl)methyl)-2-(methylthio)benzamide can undergo various chemical reactions, including:
-
Oxidation
- The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
-
Reduction
- The benzamide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
-
Substitution
- The compound can participate in nucleophilic substitution reactions, particularly at the benzamide or pyridine rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, bases like triethylamine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
N-((5-cyclopropylpyridin-3-yl)methyl)-2-(methylthio)benzamide has several applications in scientific research:
-
Chemistry
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and stability under different chemical conditions.
-
Biology
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Used in studies to understand the interaction of small molecules with biological targets.
-
Medicine
- Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
- Studied for its pharmacokinetic and pharmacodynamic properties.
-
Industry
- Potential applications in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
作用機序
The mechanism by which N-((5-cyclopropylpyridin-3-yl)methyl)-2-(methylthio)benzamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The cyclopropyl and methylthio groups may play crucial roles in binding affinity and specificity.
類似化合物との比較
Similar Compounds
- N-((5-cyclopropylpyridin-3-yl)methyl)-6-(trifluoromethyl)pyridine-3-carboxamide .
- (5-cyclopropylpyridin-3-yl)methanamine dihydrochloride .
Uniqueness
N-((5-cyclopropylpyridin-3-yl)methyl)-2-(methylthio)benzamide is unique due to the presence of both a cyclopropyl group and a methylthio substituent, which may confer distinct chemical and biological properties compared to similar compounds. These structural features can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable subject for further research.
特性
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-21-16-5-3-2-4-15(16)17(20)19-10-12-8-14(11-18-9-12)13-6-7-13/h2-5,8-9,11,13H,6-7,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXKRNAWTANCTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCC2=CC(=CN=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[2-(Cyclopentyloxy)pyridin-4-yl]methanamine](/img/structure/B2816531.png)
![4-ethyl-7,7-dimethyl-4-phenyl-1,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one](/img/structure/B2816535.png)
![N-(2,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2816538.png)

![2-chloro-N-{3-[2-(1H-imidazol-1-yl)ethoxy]phenyl}pyridine-4-carboxamide](/img/structure/B2816540.png)
![7-phenyl-N-(pyridin-3-ylmethyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2816542.png)
![4-{[(4-chlorobenzyl)amino]methylene}-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2816543.png)
![3-(4-chlorophenyl)-7,9-dimethyl-1-(2-oxopropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2816544.png)
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2816546.png)
![1-(2-hydroxyethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2816547.png)


![3-chloro-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2816551.png)

